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role of heme oxygenase in endogenous CO production

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide on the Role of Heme Oxygenase in Endogenous Carbon Monoxide Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of heme oxygenase (HO) in the endogenous production of carbon monoxide (CO), a critical gaseous signaling molecule. This document delves into the core biochemical mechanisms, the physiological and pathophysiological implications of the HO/CO system, detailed experimental protocols for its study, and quantitative data to support further research and therapeutic development.

Introduction to the Heme Oxygenase System

Heme oxygenase is the rate-limiting enzyme in the catabolism of heme, a process that yields three biologically active products: biliverdin, ferrous iron (Fe²⁺), and carbon monoxide.[1][2] This enzymatic degradation is the primary source of endogenous CO in the body.[3][4] The HO system is not merely a pathway for heme disposal but a critical component of cellular defense against oxidative stress and a key regulator of various physiological processes.[1]

There are two main catalytically active isoforms of heme oxygenase:

Heme Oxygenase-1 (HO-1): An inducible isoform, often referred to as HSP32, that is
upregulated in response to a wide array of stimuli, including its substrate heme, oxidative



stress, heavy metals, and inflammatory cytokines.[2] Its induction is a key cytoprotective mechanism.

• Heme Oxygenase-2 (HO-2): A constitutive isoform that is expressed under normal physiological conditions and is particularly abundant in the brain and testes.[2] It is believed to be involved in maintaining cellular homeostasis.

A third isoform, HO-3, has been identified but is considered to have very low catalytic activity and may primarily function as a heme-binding protein.[4]

The products of the HO-catalyzed reaction have significant biological effects. Biliverdin is rapidly converted to the potent antioxidant bilirubin by biliverdin reductase. Ferrous iron is sequestered by ferritin, preventing its participation in pro-oxidant reactions. Carbon monoxide, once considered only a toxic gas, is now recognized as a vital gasotransmitter, participating in a variety of signaling pathways.[1]

Biochemical Mechanism of Heme Catabolism and CO Production

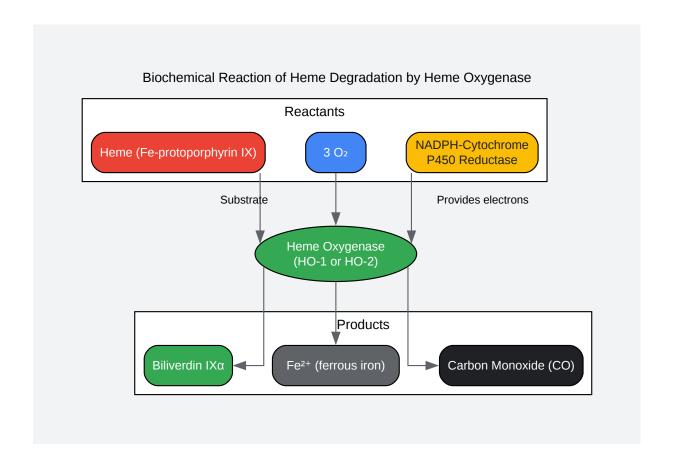
The degradation of heme by heme oxygenase is a complex, multi-step oxidative process that occurs at the endoplasmic reticulum. The reaction requires heme as both a substrate and a cofactor and utilizes molecular oxygen (O₂) and electrons donated from NADPH-cytochrome P450 reductase.[1]

The overall reaction can be summarized as: Heme + $3O_2$ + $7e^-$ (from NADPH) \rightarrow Biliverdin IX α + Fe²⁺ + CO

The process involves the regiospecific oxidation of the α -methene bridge of the heme porphyrin ring. This intricate reaction ensures the equimolar production of biliverdin, ferrous iron, and carbon monoxide.

A diagram illustrating the biochemical reaction of heme degradation by heme oxygenase is presented below.





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Caption: Heme degradation by heme oxygenase.

Quantitative Data on Heme Oxygenase Activity and CO Production

The rate of endogenous CO production and heme oxygenase activity varies significantly among different tissues, reflecting their metabolic activity and exposure to oxidative stress. The spleen, which is involved in the turnover of senescent red blood cells, exhibits the highest HO activity.[5]

Below is a summary of reported heme oxygenase activity and endogenous CO production rates in various mammalian tissues.



Tissue/Organism	Heme Oxygenase Activity (nmol bilirubin/mg protein/hr)	Endogenous CO Production Rate (nmol/g tissue/hr)	Reference
Rat Spleen	~10-15	~20-30	[5]
Rat Liver	~1-3	~1.9	[6]
Rat Brain	~0.5-1.5	~0.5-1.0	[5]
Rat Kidney	~0.5-1.0	~0.4-0.8	[7]
Human (Total Body)	N/A	~0.42 (µmol/hr)	[6]

Signaling Pathways of Endogenous Carbon Monoxide

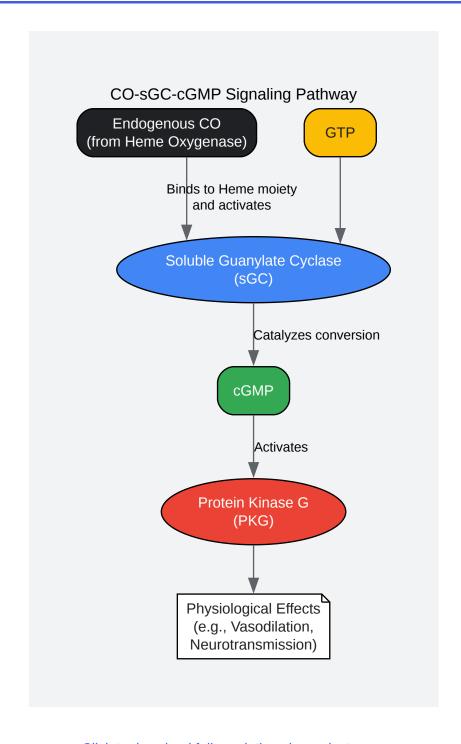
Endogenous CO functions as a signaling molecule primarily through its interaction with hemoproteins. The most well-characterized signaling pathway for CO involves the activation of soluble guanylate cyclase (sGC).

The sGC-cGMP Pathway

Similar to nitric oxide (NO), CO can bind to the heme moiety of sGC, leading to a conformational change that activates the enzyme. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, activating downstream targets such as protein kinase G (PKG), which mediates many of the physiological effects of CO, including vasodilation and neurotransmission.

A diagram of the CO-sGC-cGMP signaling pathway is shown below.





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Caption: The canonical CO signaling pathway.

Regulation of HO-1 Expression: The Nrf2-Keap1 Pathway



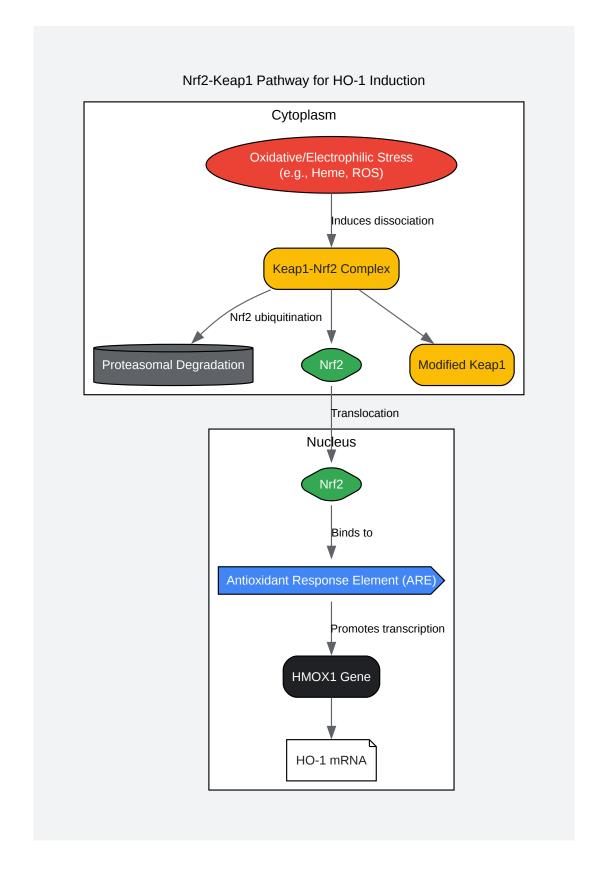
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The induction of HO-1 is a critical adaptive response to cellular stress and is tightly regulated at the transcriptional level. A key pathway governing HO-1 expression is the Keap1-Nrf2 system. Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[8][9] Upon exposure to oxidative or electrophilic stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[10] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, including HMOX1 (the gene encoding HO-1), thereby initiating their transcription.[8][9]

The diagram below illustrates the Nrf2-Keap1 pathway for HO-1 induction.





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Caption: Regulation of HO-1 gene expression.



Experimental Protocols

Accurate measurement of heme oxygenase activity and endogenous CO production is essential for studying the HO/CO system. Below are detailed methodologies for key experiments.

Spectrophotometric Assay of Heme Oxygenase Activity

This method measures HO activity by quantifying the formation of bilirubin, the end product of the coupled HO and biliverdin reductase reaction.

Materials:

- Tissue or cell homogenate
- Potassium phosphate buffer (100 mM, pH 7.4)
- Hemin (substrate)
- NADPH (cofactor)
- Rat liver cytosol (as a source of biliverdin reductase)
- Bovine serum albumin (BSA)
- Chloroform
- Spectrophotometer

Procedure:

Preparation of Microsomal Fraction: Homogenize tissue or cells in ice-cold potassium
phosphate buffer containing protease inhibitors. Centrifuge the homogenate at 10,000 x g for
20 minutes at 4°C to remove cell debris and mitochondria. Collect the supernatant and
centrifuge at 105,000 x g for 60 minutes at 4°C to pellet the microsomes. Resuspend the
microsomal pellet in potassium phosphate buffer.



- Reaction Mixture: In a glass tube, prepare a reaction mixture containing the microsomal fraction (containing HO), rat liver cytosol (containing biliverdin reductase), hemin, and an NADPH-generating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) in potassium phosphate buffer.
- Incubation: Incubate the reaction mixture at 37°C in the dark for a specified time (e.g., 30-60 minutes). A parallel reaction without the NADPH-generating system should be run as a blank.
- Extraction of Bilirubin: Stop the reaction by placing the tubes on ice. Add an equal volume of chloroform to extract the bilirubin. Vortex vigorously and centrifuge to separate the phases.
- Spectrophotometric Measurement: Carefully collect the lower chloroform layer. Measure the absorbance of the chloroform extract at 464 nm and 530 nm. The amount of bilirubin formed is calculated from the difference in absorbance (A₄₆₄ A₅₃₀) using an extinction coefficient of 40 mM⁻¹cm⁻¹.
- Calculation: Express HO activity as picomoles of bilirubin formed per milligram of microsomal protein per hour.

Measurement of Endogenous CO Production by Gas Chromatography (GC)

This protocol outlines the measurement of CO in the headspace of biological samples, typically blood, using a gas chromatograph.

Materials:

- Gas chromatograph (GC) equipped with a suitable detector (e.g., Thermal Conductivity Detector - TCD, or a system with a methanizer and Flame Ionization Detector - FID for higher sensitivity).[3][11][12]
- Molecular sieve column (e.g., 5Å) for separating CO from other gases.[13]
- Inert carrier gas (e.g., Helium or Argon).
- Airtight vials and syringes.



- CO-releasing agent (e.g., potassium ferricyanide).[14]
- CO gas standard for calibration.

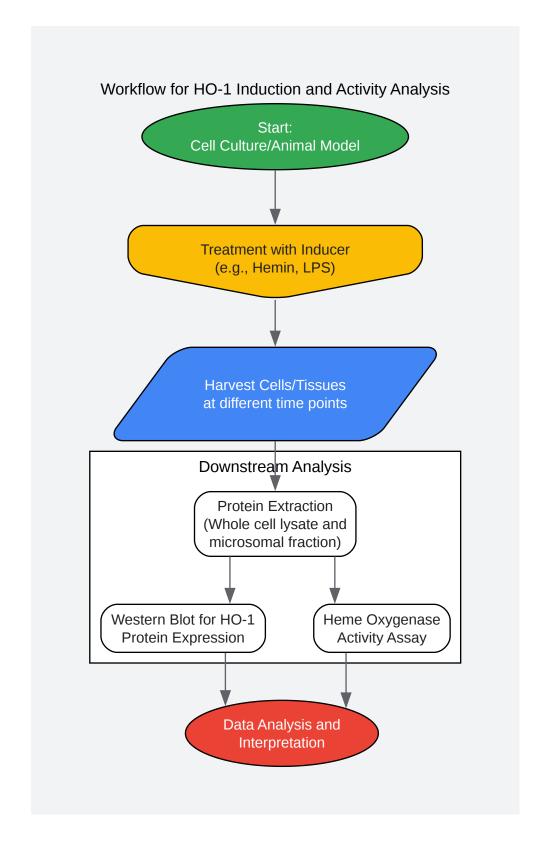
Procedure:

- Sample Collection: Collect biological samples (e.g., whole blood) in airtight containers.
- CO Release: In a sealed vial, add a known volume of the sample. Inject a CO-releasing agent (e.g., a solution of potassium ferricyanide and saponin) to liberate CO from hemoglobin.[14]
- Incubation: Incubate the vial at a controlled temperature (e.g., 30°C) for a defined period (e.g., 90 minutes) to allow for complete release of CO into the headspace.[14]
- Headspace Injection: Using a gas-tight syringe, withdraw a known volume of the headspace gas from the vial and inject it into the GC.
- Chromatographic Separation: The injected gas sample is carried through the molecular sieve column, which separates CO from other gases based on their retention times.
- Detection and Quantification: The detector measures the amount of CO eluting from the column. The concentration of CO is determined by comparing the peak area of the sample to a calibration curve generated using known concentrations of CO gas standards.
- Calculation: The rate of CO production can be calculated based on the concentration of CO
 in the headspace, the volume of the sample, and the incubation time.

Experimental and Logical Workflows Workflow for Assessing HO-1 Induction and Activity

This workflow outlines the key steps to investigate the induction of HO-1 and its enzymatic activity in response to a stimulus.





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Caption: Experimental workflow for HO-1 studies.



Conclusion

The heme oxygenase system is a cornerstone of cellular metabolism and defense, with its product, carbon monoxide, emerging as a critical signaling molecule. A thorough understanding of the biochemical mechanisms, regulatory pathways, and physiological roles of the HO/CO system is paramount for researchers, scientists, and drug development professionals. The methodologies and data presented in this guide provide a robust framework for investigating this system and exploring its therapeutic potential in a variety of diseases characterized by oxidative stress and inflammation.

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- To cite this document: BenchChem. [role of heme oxygenase in endogenous CO production]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14762852#role-of-heme-oxygenase-in-endogenous-co-production]

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